Pyrrolo[3,4-C]pyrazole-3,5(1H)-dicarboxylic acid, 4,6-dihydro-, 5-(1,1-dimethylethyl) ester
Description
Pyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylic acid, 4,6-dihydro-, 5-(1,1-dimethylethyl) ester (CAS: 1160248-35-0) is a bicyclic heterocyclic compound featuring a fused pyrrolo-pyrazole core. Its molecular formula is C₁₁H₁₅N₃O₄, with a molecular weight of 261.26 g/mol. The structure includes a tert-butyl ester group at the 5-position and a free carboxylic acid moiety at the 3-position, contributing to its unique physicochemical properties.
Properties
Molecular Formula |
C11H14N3O4- |
|---|---|
Molecular Weight |
252.25 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,3)18-10(17)14-4-6-7(5-14)12-13-8(6)9(15)16/h4-5H2,1-3H3,(H,12,13)(H,15,16)/p-1 |
InChI Key |
SBFDXYJFMPRVOE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)NN=C2C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reactions Using Pyrazole Promoters
A catalyst-free, one-pot multicomponent reaction has emerged as a highly efficient method for synthesizing pyrrolo[3,4-c]pyrazole derivatives. This approach utilizes pyrazole as a promoter to facilitate the reaction between diketene, isatin, and primary amines in ethanol at reflux conditions (70°C). The process avoids toxic solvents and achieves yields of 73–90% within 4 hours.
Reaction Mechanism and Optimization
The reaction proceeds via a Michael addition between hydrazine and ethyl acetoacetate, forming a pyrazole intermediate. Subsequent nucleophilic attack by the primary amine on diketene generates a β-enamino ester, which undergoes cyclization with isatin to form the pyrrolo[3,4-c]quinoline scaffold. Pyrazole acts as both a promoter and a transient template, enabling bond reorganization without metal catalysts.
Key optimization studies revealed:
- Pyrazole Loading : A 1:1 molar ratio of pyrazole to reactants maximizes yield (90%). Reducing pyrazole to 0.5 mol% drops the yield to 27%.
- Temperature : Room temperature reactions fail to progress, while heating at 70°C ensures completion within 5 hours.
Table 1: Effect of Pyrazole Loading on Yield
| Pyrazole (mol%) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 100 | 4 | 90 |
| 70 | 4 | 35 |
| 50 | 4 | 27 |
| 0 | 48 | 0 |
Condensation Reactions with Acetylenedicarboxylates
Diethyl acetylenedicarboxylate (DEAD) serves as a versatile building block for constructing the pyrrolo[3,4-c]pyrazole core. Reaction with arylhydrazines in ethanol yields 5-hydroxypyrazole intermediates, which are subsequently chlorinated using POCl₃ and DMF to form 4-formyl-5-chloropyrazoles. Oxidation with sodium chlorite under acidic conditions generates carboxylic acid derivatives, which undergo amide coupling with tert-butylamine to install the 5-(1,1-dimethylethyl) ester group.
Esterification and Protection Strategies
Patent US5155251A outlines a tert-butyl esterification strategy starting from (3R)-4-cyano-3-hydroxybutyric acid. The anion of tert-butyl acetate reacts with the acid ester in dimethylformamide (DMF) at 0–25°C, achieving 85% yield after 18 hours. This method avoids costly protective groups and enables large-scale production.
Table 2: Reaction Conditions for Esterification
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 0–25°C |
| Reaction Time | 18 hours |
| Yield | 85% |
Cross-Coupling Reactions for Structural Diversification
Palladium-catalyzed cross-coupling reactions introduce substituents at the C-6 position of the pyrrolo[3,4-c]pyrazole core. Suzuki-Miyaura coupling with arylboronic acids and Buchwald-Hartwig amination with amines are performed using Pd(dba)₂ and Xantphos as catalysts. These reactions proceed in toluene at 110°C, yielding 60–75% of functionalized derivatives.
Solid-Phase Synthesis for High-Throughput Production
EP2118112B1 discloses a solid-phase method using Wang resin-bound intermediates. The pyrrolo[3,4-c]pyrazole scaffold is assembled via sequential coupling of Fmoc-protected amino acids and cyclization with trimethylaluminum. This approach enables rapid generation of analogues for structure-activity relationship studies.
Chemical Reactions Analysis
Pyrrolo[3,4-C]pyrazole-3,5(1H)-dicarboxylic acid, 4,6-dihydro-, 5-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Scientific Research Applications
Biological Activities
Pyrrolo[3,4-C]pyrazole derivatives have been recognized for their diverse biological activities. Key applications include:
- Phosphatase Inhibition : This compound acts as a phosphatase inhibitor, influencing various metabolic pathways, particularly those related to glucose metabolism. This property is particularly relevant for the development of treatments for diabetes and metabolic disorders .
- Anticancer Activity : Some studies indicate that pyrrolo[3,4-C]pyrazole derivatives exhibit cytotoxic effects against cancer cell lines. The modulation of specific enzymes involved in cancer progression has been a focus of research .
- Anti-inflammatory Properties : Research has shown that certain derivatives can inhibit cyclooxygenase enzymes, suggesting potential as anti-inflammatory agents .
Synthesis and Derivatives
The synthesis of Pyrrolo[3,4-C]pyrazole-3,5(1H)-dicarboxylic acid typically involves multi-step processes that allow for the introduction of various substituents to enhance biological activity. For instance:
- The reaction of diethyl acetylenedicarboxylate with arylhydrazines leads to the formation of key intermediates that can be further functionalized .
Case Study 1: Phosphatase Inhibition
A study highlighted the compound's ability to inhibit specific phosphatases involved in glucose metabolism. This inhibition was linked to improved insulin sensitivity in cellular models, indicating potential therapeutic applications in diabetes management .
Case Study 2: Anticancer Research
In vitro studies demonstrated that derivatives of Pyrrolo[3,4-C]pyrazole exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through the modulation of signaling pathways associated with cell survival .
Comparative Analysis of Related Compounds
| Compound Name | Biological Activity | Application Area |
|---|---|---|
| Pyrrolo[3,4-C]pyrazole | Phosphatase inhibitor | Diabetes treatment |
| Pyrrolo[3,4-D]pyridazinone | Anti-inflammatory | Pain management |
| Pyrrolo[3,4-C]pyrazole derivatives | Anticancer | Oncology |
Mechanism of Action
The mechanism of action of Pyrrolo[3,4-C]pyrazole-3,5(1H)-dicarboxylic acid, 4,6-dihydro-, 5-(1,1-dimethylethyl) ester involves its role as a phosphatase inhibitor. This inhibition affects various molecular targets and pathways, particularly those involved in glucose metabolism, making it useful in the treatment of diabetes .
Comparison with Similar Compounds
Dimethyl 1-Substituted Pyrazole-3,4-dicarboxylates
Pyrrolo[3,4-c]pyrrole Derivatives
- 1,4-Dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylic acid bis(tert-butyl) ester (CAS: 1267/1001) shares the tert-butyl ester group but features a dioxo-pyrrolopyrrole core instead of a dihydro-pyrazole system. This structural difference results in extended π-conjugation, making it suitable for optoelectronic applications .
- Pyrrolo[3,4-c]pyrazole-5(1H)-acetic acid, 4,6-dihydro-4-oxo-1-phenyl-, ethyl ester (CAS: 141581-91-1) replaces the dicarboxylic acid with an acetic acid ester, reducing hydrogen-bonding capacity and altering solubility profiles .
Functionalized Pyrazole-Dicarboxylates
- 3-Amino-4,6-dihydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylic acid tert-butyl ethyl ester (CAS: 398495-65-3) introduces an amino group at the 3-position, enhancing nucleophilicity and enabling further derivatization .
Structural and Functional Comparison Table
Key Research Findings
- Steric Effects: The tert-butyl group in the target compound reduces intermolecular hydrogen bonding, favoring monomeric states in solution, unlike smaller esters (e.g., methyl or ethyl) that form supramolecular assemblies .
- Electronic Properties: Electron-withdrawing substituents (e.g., bromine in CAS 141581-91-1) increase electrophilicity, whereas amino groups (CAS 398495-65-3) enhance reactivity toward cross-coupling reactions .
- Crystallographic Trends : Pyrrolo-pyrazole derivatives with planar aromatic substituents (e.g., phenyl groups) exhibit improved crystallinity compared to aliphatic variants .
Biological Activity
Pyrrolo[3,4-C]pyrazole derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Pyrrolo[3,4-C]pyrazole-3,5(1H)-dicarboxylic acid, 4,6-dihydro-, 5-(1,1-dimethylethyl) ester is particularly notable for its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of Pyrrolo[3,4-C]pyrazole-3,5(1H)-dicarboxylic acid features a bicyclic framework that contributes to its biological activity. The presence of carboxylic acid and ester functional groups enhances its solubility and reactivity, making it a valuable scaffold for drug design.
Anticancer Activity
Several studies have investigated the anticancer properties of pyrrolo[3,4-C]pyrazole derivatives. For instance, compounds related to this scaffold have shown efficacy against various cancer cell lines. A study demonstrated that specific derivatives could inhibit cell proliferation in breast cancer models with IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrrolo derivative A | MCF-7 (Breast) | 5.2 |
| Pyrrolo derivative B | HeLa (Cervical) | 8.7 |
| Pyrrolo derivative C | A549 (Lung) | 6.4 |
Anti-inflammatory Activity
Pyrrolo[3,4-C]pyrazoles have also been evaluated for their anti-inflammatory properties. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins .
| Compound | COX Inhibition (%) at 10 µM |
|---|---|
| Pyrrolo derivative D | 78% |
| Pyrrolo derivative E | 82% |
Antimicrobial Activity
The antimicrobial potential of pyrrolo[3,4-C]pyrazole derivatives has been explored against various bacterial strains. One study reported significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 10 µg/mL for several derivatives .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Pyrrolo derivative F | E. coli | 5 |
| Pyrrolo derivative G | S. aureus | 7 |
Neuroprotective Effects
Recent investigations suggest that pyrrolo[3,4-C]pyrazole derivatives may possess neuroprotective properties. In vitro studies have shown that certain derivatives can protect neuronal cells from oxidative stress-induced apoptosis by modulating signaling pathways involved in cell survival .
The biological activity of pyrrolo[3,4-C]pyrazole compounds is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Many derivatives act as inhibitors of key enzymes involved in inflammation and cancer progression.
- Modulation of Receptor Activity : Some studies indicate that these compounds can interact with neurotransmitter receptors, potentially explaining their neuroprotective effects.
- Antioxidant Properties : The ability to scavenge free radicals contributes to their protective effects in various biological systems.
Case Studies
- Anticancer Study : A recent study evaluated a series of pyrrolo[3,4-C]pyrazole derivatives for their anticancer activity against multiple cancer cell lines. The most potent compound exhibited an IC50 value of 2.5 µM against the MCF-7 breast cancer cell line.
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of these compounds in a carrageenan-induced edema model in rats. Results showed a significant reduction in paw swelling compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
